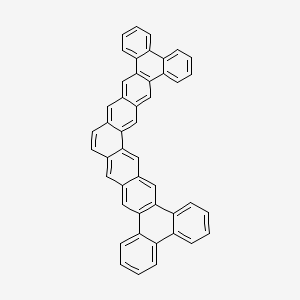
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a hex-3-enoic acid backbone with a methyl group at the 5th position and a propan-2-ylidene group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methylbutanal with acetone, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate (KMnO4) for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by oxidation. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted carboxylic acids.
Applications De Recherche Scientifique
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-butenoic acid: Similar structure but lacks the propan-2-ylidene group.
3-Methyl-2-pentenoic acid: Similar structure but with a different alkyl group at the 2nd position.
4-Methyl-2-pentenoic acid: Similar structure but with a different alkyl group at the 4th position.
Uniqueness
5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid is unique due to the presence of both a methyl group and a propan-2-ylidene group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
62687-40-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylidenehex-3-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)5-6-9(8(3)4)10(11)12/h5-7H,1-4H3,(H,11,12) |
Clé InChI |
YKDAHOZBTOUFAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(=C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


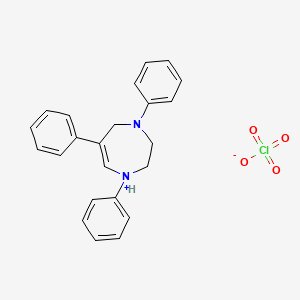
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
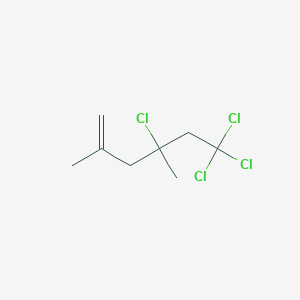
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
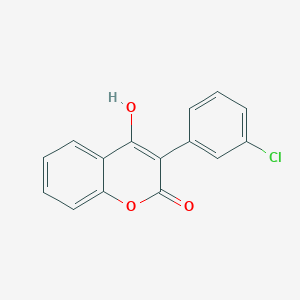
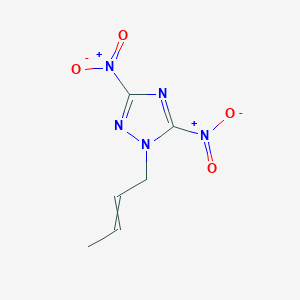

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)




![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
